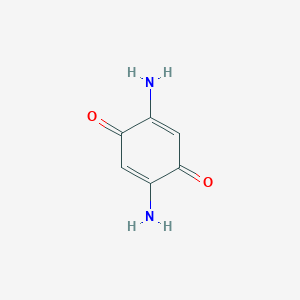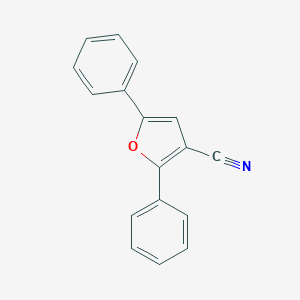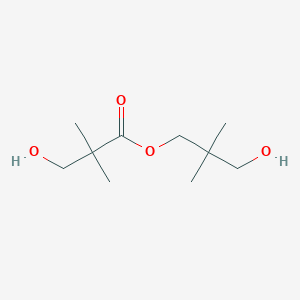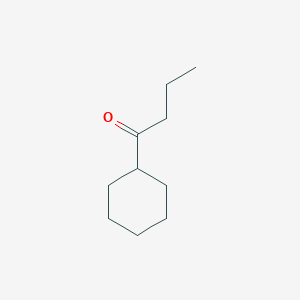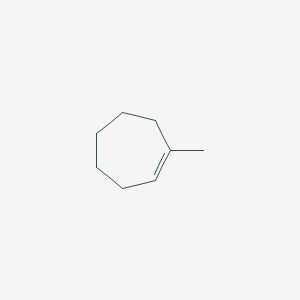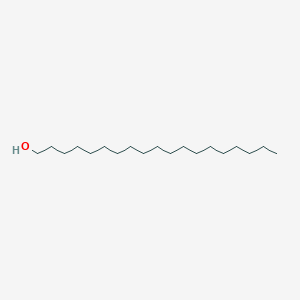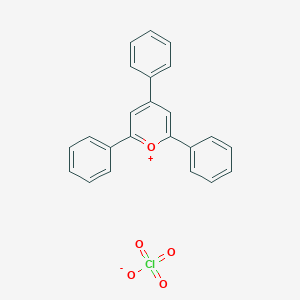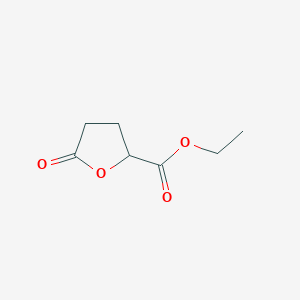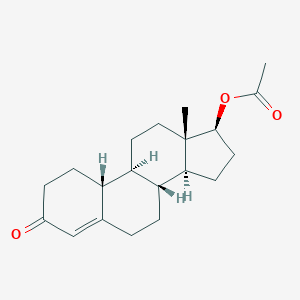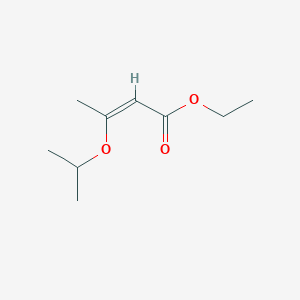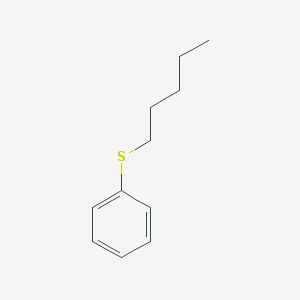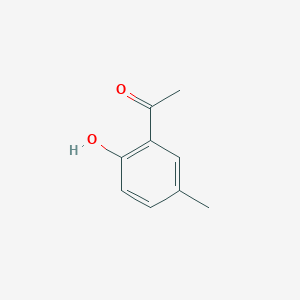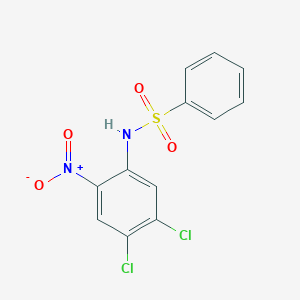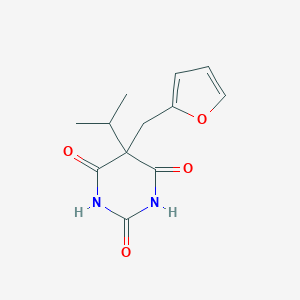
5-Furfuryl-5-isopropylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Furfuryl-5-isopropylbarbituric acid, also known as FIBA, is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and organic solvents. FIBA has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
科学研究应用
5-Furfuryl-5-isopropylbarbituric acid has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, sedative, and hypnotic properties. 5-Furfuryl-5-isopropylbarbituric acid has also been found to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has been found to have antitumor activity, which may make it useful in the development of anticancer drugs.
作用机制
The mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the activity of neurons. 5-Furfuryl-5-isopropylbarbituric acid may enhance the activity of the GABA receptor, leading to an increase in the inhibitory activity of neurons. This may explain its sedative, hypnotic, and anticonvulsant properties.
生化和生理效应
5-Furfuryl-5-isopropylbarbituric acid has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. This may contribute to its sedative and hypnotic effects. 5-Furfuryl-5-isopropylbarbituric acid has also been found to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic effects.
实验室实验的优点和局限性
One advantage of using 5-Furfuryl-5-isopropylbarbituric acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of using 5-Furfuryl-5-isopropylbarbituric acid is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for research on 5-Furfuryl-5-isopropylbarbituric acid. One area of research could be the development of 5-Furfuryl-5-isopropylbarbituric acid derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid, which could provide insights into its therapeutic potential. Additionally, research could be conducted on the use of 5-Furfuryl-5-isopropylbarbituric acid in combination with other drugs for the treatment of various neurological and psychiatric disorders.
合成方法
5-Furfuryl-5-isopropylbarbituric acid can be synthesized by the reaction of furfurylamine and isopropylmalonic acid in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form 5-Furfuryl-5-isopropylbarbituric acid. The yield of 5-Furfuryl-5-isopropylbarbituric acid can be improved by using a solvent system that contains a higher concentration of sodium ethoxide.
属性
CAS 编号 |
1146-21-0 |
|---|---|
产品名称 |
5-Furfuryl-5-isopropylbarbituric acid |
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
InChI 键 |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
规范 SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
熔点 |
169.0 °C |
其他 CAS 编号 |
1146-21-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



